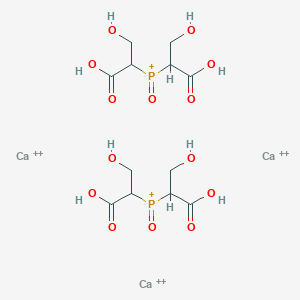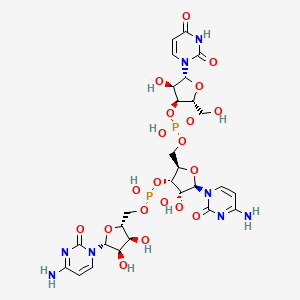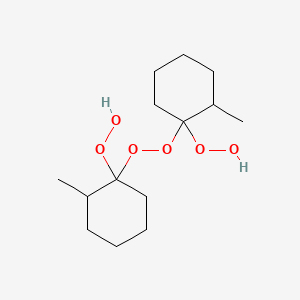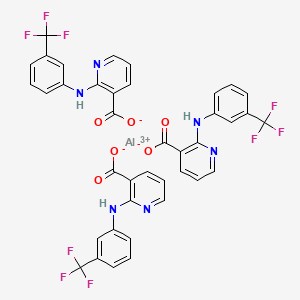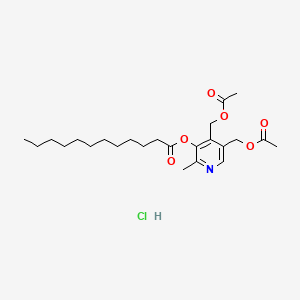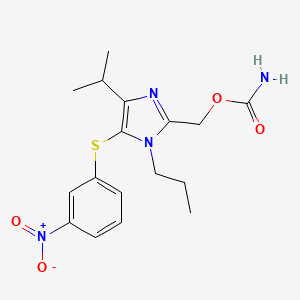
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an imidazole ring, a nitrophenylthio group, and a carbamoyloxymethyl group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, introduction of the isopropyl and n-propyl groups, and the attachment of the nitrophenylthio and carbamoyloxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
科学研究应用
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole
- 1H-Imidazole-2-methanol,4-(1-methylethyl)-5-[(3-nitrophenyl)thio]-1-(phenylmethyl)-, carbamate (ester)
Uniqueness
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole stands out due to its specific substitution pattern on the imidazole ring, which imparts unique chemical and biological properties
属性
CAS 编号 |
178979-40-3 |
|---|---|
分子式 |
C17H22N4O4S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
[5-(3-nitrophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C17H22N4O4S/c1-4-8-20-14(10-25-17(18)22)19-15(11(2)3)16(20)26-13-7-5-6-12(9-13)21(23)24/h5-7,9,11H,4,8,10H2,1-3H3,(H2,18,22) |
InChI 键 |
GTBSGMJDKNDILQ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=NC(=C1SC2=CC=CC(=C2)[N+](=O)[O-])C(C)C)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


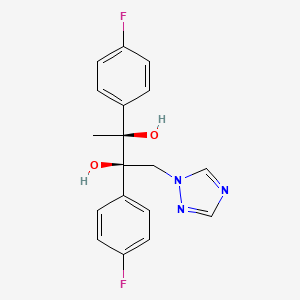
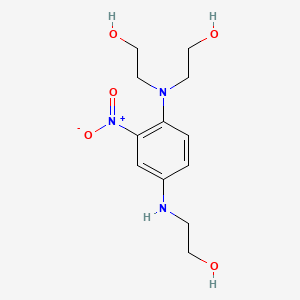

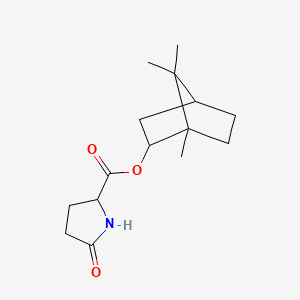
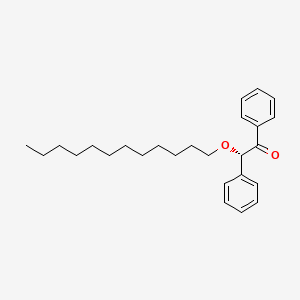
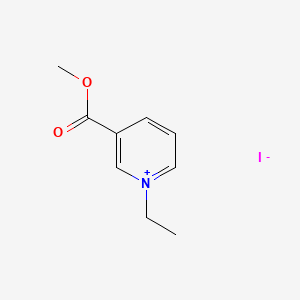
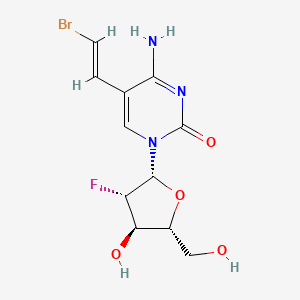
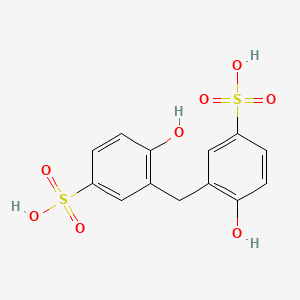
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
